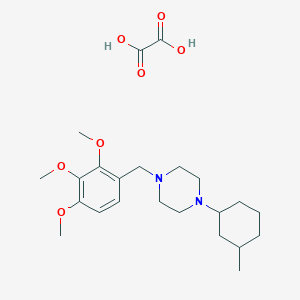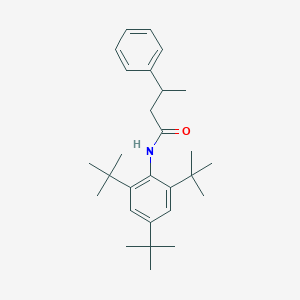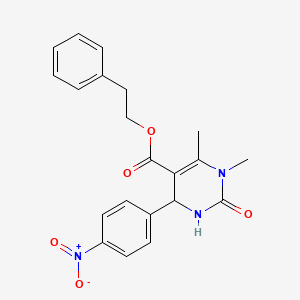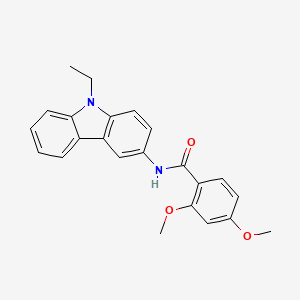
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a compound that belongs to the piperazine class of compounds. It is also known as MeOPP or 4-MeOPP. This compound has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. This modulation may lead to an increase in the release of dopamine and serotonin, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its unique properties. It has activity at both dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more effective treatments for neurological disorders. Another direction is to study its effects in different animal models. This could help to determine its potential therapeutic applications in different neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, which is important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime. The oxime is then reacted with 2,3,4-trimethoxybenzyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential use in scientific research. It has been shown to have activity at both dopamine and serotonin receptors. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(14-16)23-12-10-22(11-13-23)15-17-8-9-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h8-9,16,18H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGPEBUOWZRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
